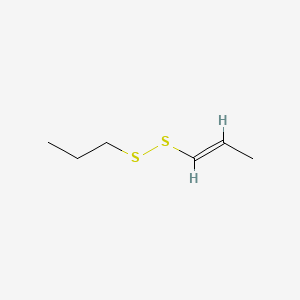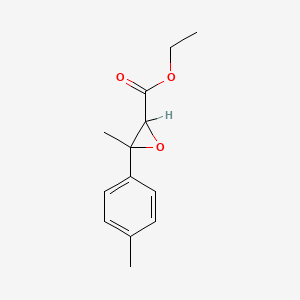
2,2,8-Trimethylnonen-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,8-Trimethylnonen-3-ol is an organic compound with the molecular formula C12H24O It is a type of alcohol that features a nonene backbone with three methyl groups attached at the 2nd and 8th positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,8-Trimethylnonen-3-ol can be synthesized through various organic synthesis methods. One common approach involves the reaction of appropriate alkenes with specific reagents under controlled conditions. For instance, the compound can be prepared by the hydroboration-oxidation of 2,2,8-trimethyl-1-nonene . The reaction typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of specific alkenes or the use of advanced separation techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,8-Trimethylnonen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated compounds, other substituted derivatives
Wissenschaftliche Forschungsanwendungen
2,2,8-Trimethylnonen-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as HPLC.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2,8-Trimethylnonen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidation-reduction reactions, influencing cellular metabolism and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,2,8-Trimethylnonen-3-ol can be compared with other similar compounds such as:
3-Nonen-2-ol: Another nonene-based alcohol with different substitution patterns.
This compound: A structural isomer with similar properties but different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for
Eigenschaften
CAS-Nummer |
93882-22-5 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
(Z)-2,2,8-trimethylnon-3-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-10(2)8-6-7-9-11(13)12(3,4)5/h9-10,13H,6-8H2,1-5H3/b11-9- |
InChI-Schlüssel |
PKDBKVJGYKPROI-LUAWRHEFSA-N |
SMILES |
CC(C)CCCC=C(C(C)(C)C)O |
Isomerische SMILES |
CC(C)CCC/C=C(/C(C)(C)C)\O |
Kanonische SMILES |
CC(C)CCCC=C(C(C)(C)C)O |
| 93882-22-5 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/new.no-structure.jpg)

![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)


![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)


![2-[(E)-3,3,3-trichloroprop-1-enyl]quinoxaline](/img/structure/B1624119.png)





